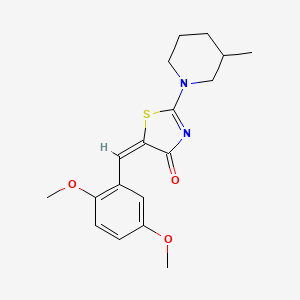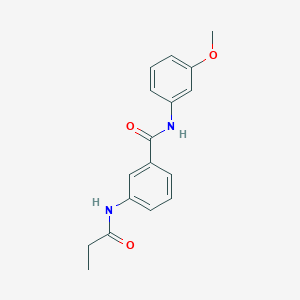
N-(3,4-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as F13714, is a chemical compound that has been widely studied for its potential use in treating various medical conditions. This compound belongs to the class of phenethylamines and has been found to exhibit a range of pharmacological properties.
科学的研究の応用
N-(3,4-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied for its potential use in treating various medical conditions, including depression, anxiety, and schizophrenia. It has been found to exhibit a range of pharmacological properties, including serotonin and dopamine reuptake inhibition, as well as alpha-2 adrenergic receptor antagonism. These properties make it a promising candidate for the development of new antidepressant and antipsychotic drugs.
作用機序
The exact mechanism of action of N-(3,4-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. It has been found to inhibit the reuptake of serotonin and dopamine, which are two important neurotransmitters involved in mood regulation. Additionally, this compound has been found to antagonize alpha-2 adrenergic receptors, which are also involved in regulating mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the major advantages of using N-(3,4-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is its well-characterized pharmacological profile. It has been extensively studied in vitro and in vivo, and its effects on various neurotransmitter systems are well understood. Additionally, this compound has been found to have a relatively low toxicity profile, which makes it a promising candidate for further development.
One limitation of using this compound in lab experiments is that it is a relatively complex compound to synthesize. This can make it difficult to obtain in large quantities, which can limit its use in certain types of experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
将来の方向性
There are several potential future directions for the study of N-(3,4-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One direction is the development of new antidepressant and antipsychotic drugs based on the pharmacological profile of this compound. Another direction is the study of this compound in combination with other drugs to determine whether it can enhance their efficacy. Finally, further research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in clinical settings.
合成法
The synthesis of N-(3,4-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves a multi-step process that begins with the reaction of 3,4-diethoxybenzaldehyde with nitromethane to form 3,4-diethoxyphenyl-2-nitropropene. This intermediate is then reduced with sodium borohydride to yield 3,4-diethoxyphenyl-2-nitropropane. The next step involves the reaction of 3,4-diethoxyphenyl-2-nitropropane with morpholine in the presence of potassium carbonate to form N-(3,4-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine. Finally, this compound is converted into its dihydrochloride salt form by treatment with hydrochloric acid.
特性
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3.2ClH/c1-3-22-17-7-6-16(14-18(17)23-4-2)15-19-8-5-9-20-10-12-21-13-11-20;;/h6-7,14,19H,3-5,8-13,15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQBSQJDBPCRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCCN2CCOCC2)OCC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(3-methoxyphenyl)-2-pyrimidinyl]cyanamide](/img/structure/B5426927.png)
![4-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5426935.png)

![N~2~-methyl-N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)glycinamide](/img/structure/B5426947.png)
![3-(allylthio)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5426953.png)

![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5426969.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5426972.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426980.png)
![6-methyl-2-{[3-(4-propoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5426985.png)